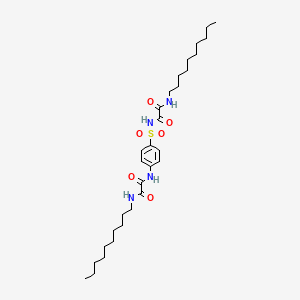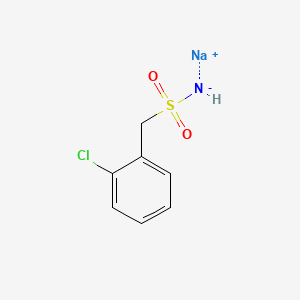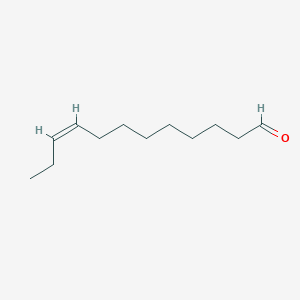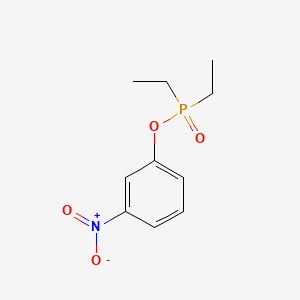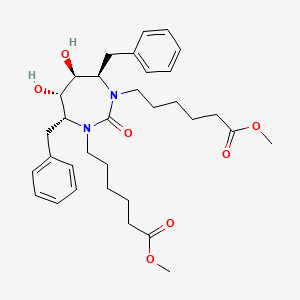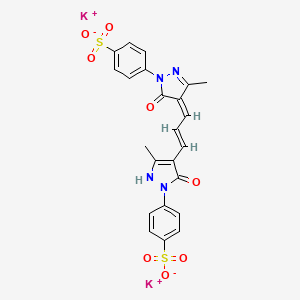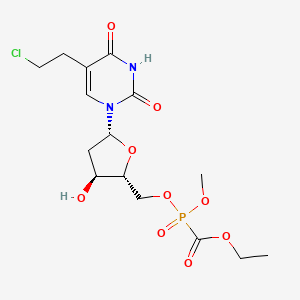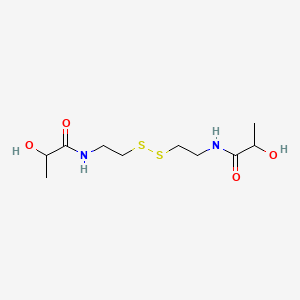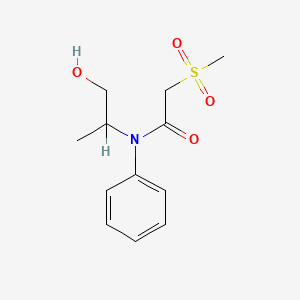
N-(2-Hydroxy-1-methylethyl)-2-(methylsulfonyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-1-methylethyl)-2-(methylsulfonyl)-N-phenylacetamide typically involves the reaction of 2-(methylsulfonyl)acetic acid with N-phenylisopropanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for safety and environmental impact. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-1-methylethyl)-2-(methylsulfonyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonyl group may produce a sulfide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-1-methylethyl)-2-(methylsulfonyl)-N-phenylacetamide involves its interaction with specific molecular targets. The hydroxyl and sulfonyl groups may participate in hydrogen bonding or electrostatic interactions with proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-2-(methylsulfonyl)-N-phenylacetamide
- N-(2-Hydroxypropyl)-2-(methylsulfonyl)-N-phenylacetamide
Uniqueness
N-(2-Hydroxy-1-methylethyl)-2-(methylsulfonyl)-N-phenylacetamide is unique due to its specific structural features, such as the presence of both hydroxyl and sulfonyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
64856-24-2 |
|---|---|
Molecular Formula |
C12H17NO4S |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
N-(1-hydroxypropan-2-yl)-2-methylsulfonyl-N-phenylacetamide |
InChI |
InChI=1S/C12H17NO4S/c1-10(8-14)13(11-6-4-3-5-7-11)12(15)9-18(2,16)17/h3-7,10,14H,8-9H2,1-2H3 |
InChI Key |
DZISBHJDLRKEQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






